

Environmental Fate and Behavior of Dimethomorph in Soil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethomorph*

Cat. No.: *B1233494*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and behavior of the fungicide **dimethomorph** in soil. The information is compiled from various scientific studies and regulatory assessments to support research and development efforts.

Executive Summary

Dimethomorph, a systemic fungicide, is primarily used to control oomycete fungi in various crops. Its fate in the soil environment is governed by a combination of biotic and abiotic processes, including microbial degradation, adsorption to soil particles, and to a lesser extent, photolysis. **Dimethomorph** is considered to be moderately persistent in soil, with its mobility generally classified as low to medium. The primary degradation pathway involves the demethylation of the dimethoxyphenyl ring. This document summarizes key quantitative data, details common experimental protocols used in its study, and provides visual representations of its degradation pathway and typical experimental workflows.

Quantitative Data on Dimethomorph's Soil Fate

The following tables summarize the key parameters related to the environmental fate of **dimethomorph** in soil, compiled from various studies.

Table 1: Soil Dissipation Half-Life (DT50) of **Dimethomorph**

Soil Type/Condition	DT50 (days)	Study Type	Reference(s)
Various (field studies)	10 - 61	Field	[1][2]
Pepper field soil	11.5 - 18.5	Field	[3][4]
Potato field soil	4.62 - 9.0	Field	[4][5]
Potato field soil	5.9 - 8.6	Field	[6]
Grapes field soil	43.3 - 69.3	Field	[7]
Laboratory (aerobic)	47 - 90	Lab	[1][2]
Laboratory (aerobic)	17.8 - 599.1 (normalized)	Lab	[8]
Vineyard soil (microcosm)	20 ± 3	Lab	[9]

Table 2: Soil Adsorption and Mobility of **Dimethomorph**

Parameter	Value	Classification	Reference(s)
Koc	290 - 566 mL/g	Low to Medium Mobility	[7]
Estimated Koc	5690	Immobile	[10]
Log Kow (E isomer)	2.63	-	[2][7]
Log Kow (Z isomer)	2.73	-	[2][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a pesticide's environmental fate. Below are outlines of typical experimental protocols used to study **dimethomorph** in soil.

Aerobic Soil Metabolism and Degradation Rate Study

This type of study is designed to determine the rate and pathway of **dimethomorph** degradation in soil under controlled aerobic conditions.

- Test System: Soil collected from representative agricultural fields. Soil characteristics (pH, organic matter content, texture) are thoroughly documented. The soil is typically sieved (e.g., 2 mm) and pre-incubated to stabilize microbial activity.[11][12]
- Test Substance: Radiolabeled ($[^{14}\text{C}]$) **dimethomorph**, often with the label on the chlorophenyl or morpholine ring, is used to trace the parent compound and its transformation products.[1][2]
- Application: The test substance is applied to the soil at a concentration relevant to typical agricultural practices.
- Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days or more.[1][2][11] Aerobic conditions are maintained by ensuring adequate air exchange.
- Sampling and Analysis: Soil samples are collected at various time intervals. The samples are extracted using appropriate organic solvents (e.g., acetonitrile, dichloromethane).[13][14] The parent compound and its metabolites are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Gas Chromatography (GC) with an Electron Capture Detector (ECD).[3][4][5][6] The unextracted residues (bound residues) and mineralization to $^{14}\text{CO}_2$ are also quantified.[2]
- Data Analysis: The dissipation of **dimethomorph** is typically modeled using first-order kinetics to calculate the DT50 and DT90 values.[3][4][6]

Adsorption-Desorption Study (Batch Equilibrium Method)

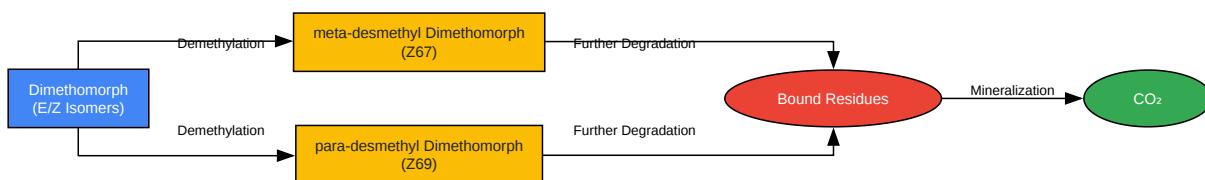
This study evaluates the potential of **dimethomorph** to bind to soil particles, which influences its mobility.

- Test System: Multiple soil types with varying organic carbon content, clay content, and pH are used.[7]

- Test Substance: A solution of **dimethomorph**, often [¹⁴C]-labeled, in a solution of 0.01 M CaCl₂ (to mimic soil solution ionic strength).
- Procedure:
 - Adsorption: A known mass of soil is equilibrated with the **dimethomorph** solution for a specific period (e.g., 24 hours) with constant agitation.
 - Separation: The soil suspension is centrifuged to separate the solid and liquid phases.
 - Analysis: The concentration of **dimethomorph** remaining in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
 - Desorption: The soil pellet is then resuspended in a pesticide-free CaCl₂ solution and equilibrated again to determine the amount of **dimethomorph** that desorbs. This can be repeated for multiple desorption steps.
- Data Analysis: Adsorption and desorption isotherms (e.g., Freundlich or Langmuir) are plotted. The soil-water distribution coefficient (K_d) and the soil organic carbon-water partitioning coefficient (K_{oc}) are calculated to assess the adsorption potential.[\[7\]](#)

Soil Column Leaching Study

This study assesses the mobility and potential for leaching of **dimethomorph** and its metabolites through the soil profile.

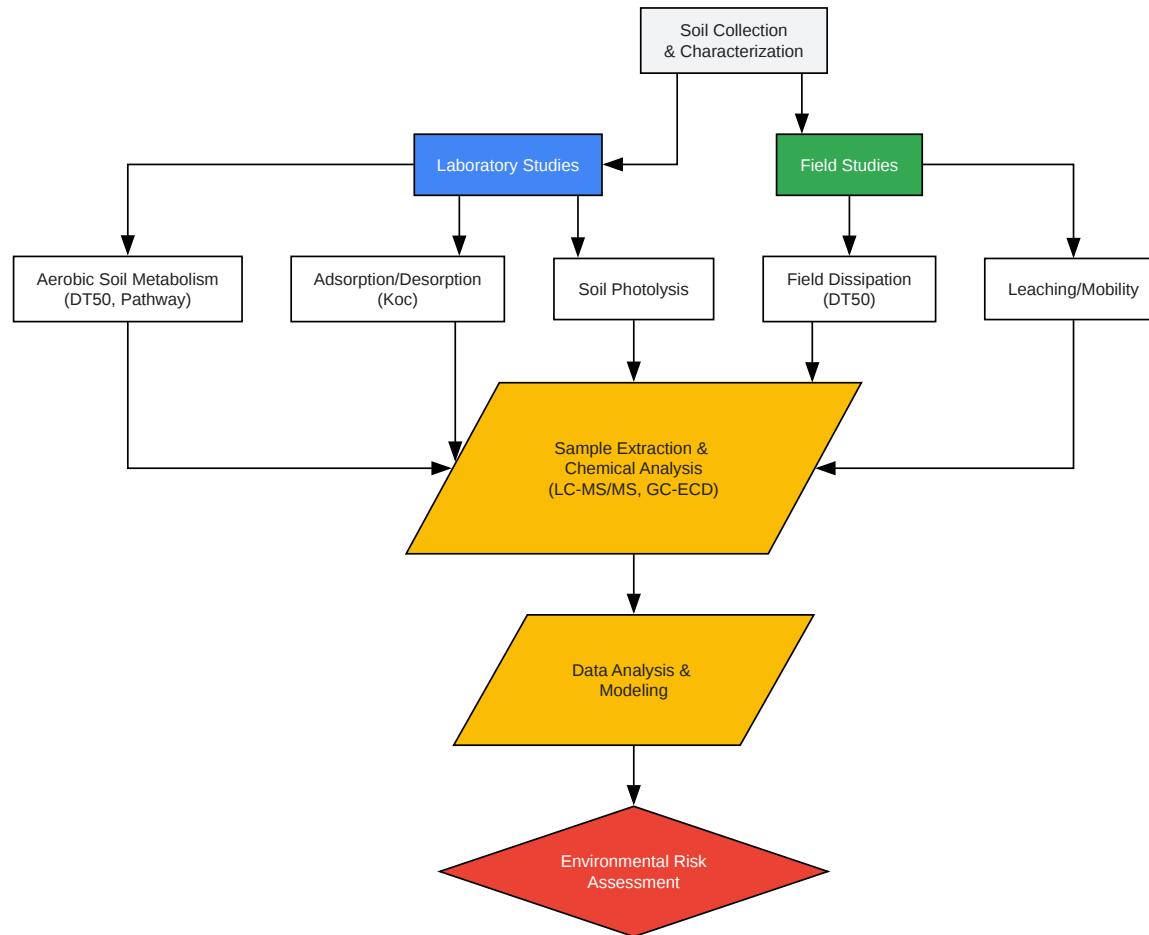

- Test System: Intact or repacked soil columns representing different soil types.[\[7\]](#)
- Test Substance: **Dimethomorph**, either as the parent compound or as aged residues from a soil metabolism study, is applied to the top of the soil column.[\[7\]](#)
- Procedure: The columns are irrigated with a defined amount of simulated rainfall over a specific period. The leachate (water passing through the column) is collected in fractions.
- Analysis: Both the leachate and the soil from different column segments are analyzed for the presence of the parent compound and its metabolites.

- Data Analysis: The results indicate the extent to which **dimethomorph** and its degradation products are likely to move through the soil and potentially reach groundwater.[\[7\]](#)

Visualizations

Degradation Pathway of Dimethomorph in Soil

The primary degradation pathway of **dimethomorph** in soil is initiated by microbial action, leading to demethylation.



[Click to download full resolution via product page](#)

Caption: Proposed degradation pathway of **dimethomorph** in soil.

Experimental Workflow for Soil Fate Studies

The following diagram illustrates a typical workflow for investigating the environmental fate of **dimethomorph** in soil.

[Click to download full resolution via product page](#)

Caption: General workflow for **dimethomorph** soil fate studies.

Conclusion

The environmental fate of **dimethomorph** in soil is characterized by moderate persistence and low to medium mobility. The primary route of dissipation is microbial degradation, leading to the formation of demethylated metabolites and eventual mineralization to CO₂. Adsorption to soil organic matter plays a significant role in limiting its movement through the soil profile. The information presented in this guide, including quantitative data and standardized experimental protocols, provides a robust foundation for researchers and professionals involved in the environmental risk assessment and development of agricultural chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Dissipation and residue of dimethomorph in pepper and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Dissipation and residues of fluazinam and dimethomorph in potatoes, potato plants, and soil, determined by QuEChERS ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Dimethomorph (Ref: CME 151) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Dimethomorph | C21H22CINO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Co-exposure of dimethomorph and imidacloprid: effects on soil bacterial communities in vineyard soil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Co-exposure of dimethomorph and imidacloprid: effects on soil bacterial communities in vineyard soil [frontiersin.org]

- 13. researchgate.net [researchgate.net]
- 14. mhlw.go.jp [mhlw.go.jp]
- To cite this document: BenchChem. [Environmental Fate and Behavior of Dimethomorph in Soil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233494#environmental-fate-and-behavior-of-dimethomorph-in-soil>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com